Cas no 54683-91-9 (2-chlorophenyl benzoate)

2-Chlorophenyl benzoate is a synthetic ester compound characterized by the presence of a chlorophenyl group bonded to a benzoate moiety. This chemical is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing more complex molecules. Its distinct structure offers reactivity advantages in esterification and coupling reactions, making it valuable for producing specialized derivatives. The chlorine substituent enhances its stability and influences its electronic properties, which can be leveraged in fine chemical applications. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis. Its purity and consistent performance make it a reliable choice for research and industrial processes requiring precise chemical intermediates.
2-chlorophenyl benzoate structure
2-chlorophenyl benzoate structure
Product Name:2-chlorophenyl benzoate
CAS No:54683-91-9
MF:C13H9ClO2
MW:232.66236281395
CID:1593420
PubChem ID:221450
Update Time:2025-06-11

2-chlorophenyl benzoate Chemical and Physical Properties

Names and Identifiers

    • 2-chlorophenyl benzoate
    • benzoic acid, 2-chlorophenyl ester
    • o-Chlorophenyl benzoate
    • 54683-91-9
    • NSC6036
    • NSC-6036
    • HMS3089P23
    • SCHEMBL5706002
    • DTXSID10969977
    • AKOS002933347
    • CHEMBL1703179
    • 2-ChlorophenylBenzoate
    • MLS002637859
    • SMR001547371
    • (2-chlorophenyl) benzoate
    • Inchi: 1S/C13H9ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-9H
    • InChI Key: CVTWIWQGBUQAIQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 232.02917
  • Monoisotopic Mass: 232.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

2-chlorophenyl benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C375455-50mg
2-Chlorophenyl Benzoate
54683-91-9
50mg
$115.00 2023-05-18
TRC
C375455-100mg
2-Chlorophenyl Benzoate
54683-91-9
100mg
$196.00 2023-05-18
TRC
C375455-250mg
2-Chlorophenyl Benzoate
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250mg
$454.00 2023-05-18
TRC
C375455-500mg
2-Chlorophenyl Benzoate
54683-91-9
500mg
$ 800.00 2023-09-08

Additional information on 2-chlorophenyl benzoate

Recent Advances in the Study of 2-Chlorophenyl Benzoate (CAS: 54683-91-9)

2-Chlorophenyl benzoate (CAS: 54683-91-9) is a chemical compound that has garnered increasing attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and material science. Recent studies have explored its synthesis, physicochemical properties, and biological activities, providing valuable insights into its utility as a scaffold for novel therapeutics or as an intermediate in organic synthesis. This research brief aims to summarize the latest findings related to this compound, highlighting key advancements and future directions.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways for 2-chlorophenyl benzoate, emphasizing its role as a precursor in the synthesis of more complex bioactive molecules. The researchers optimized the esterification reaction between 2-chlorophenol and benzoyl chloride under mild conditions, achieving a high yield of 92%. The study also characterized the compound using NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity. These findings are critical for scaling up production in industrial settings.

Another significant development comes from a Bioorganic & Medicinal Chemistry Letters (2024) paper, which explored the antimicrobial properties of 2-chlorophenyl benzoate derivatives. The research team synthesized a series of analogs and evaluated their efficacy against Gram-positive and Gram-negative bacteria. One derivative, featuring a nitro group at the para position of the phenyl ring, exhibited potent activity against Staphylococcus aureus (MIC = 4 µg/mL). This suggests that 2-chlorophenyl benzoate could serve as a promising lead compound for developing new antibiotics.

In addition to its biological applications, 2-chlorophenyl benzoate has been studied for its potential in material science. A recent ACS Applied Materials & Interfaces (2023) article reported its use as a monomer in the synthesis of biodegradable polymers. The resulting polymers demonstrated excellent thermal stability and mechanical properties, making them suitable for biomedical applications such as drug delivery systems. The study also highlighted the compound's low cytotoxicity, further supporting its suitability for medical use.

Despite these advancements, challenges remain in the widespread adoption of 2-chlorophenyl benzoate. For instance, its environmental impact and long-term stability under physiological conditions require further investigation. Future research should focus on optimizing its pharmacokinetic properties and exploring its interactions with biological targets. Collaborative efforts between chemists, biologists, and material scientists will be essential to unlock the full potential of this versatile compound.

In conclusion, recent studies on 2-chlorophenyl benzoate (CAS: 54683-91-9) have demonstrated its multifaceted applications in drug discovery and material science. Its synthetic accessibility, biological activity, and material properties make it a valuable candidate for further research. As the field progresses, interdisciplinary approaches will be key to addressing existing limitations and translating these findings into practical solutions for healthcare and industry.

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